2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid

Catalog No.
S14046348
CAS No.
M.F
C13H20FNO4
M. Wt
273.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]h...

Product Name

2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid

Molecular Formula

C13H20FNO4

Molecular Weight

273.30 g/mol

InChI

InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-13(9(16)17)6-12(7-13)4-8(14)5-12/h8H,4-7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

NIRKPKOEHNXWNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CC(C2)F)C(=O)O

2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. The compound features a fluorine atom, a tert-butoxycarbonyl (Boc) protecting group, and a spiro[3.3]heptane core, which contributes to its distinct chemical properties and potential applications in various fields of chemistry and biochemistry. Its molecular formula is C14H22FNO4C_{14}H_{22}FNO_{4} with a molecular weight of 287.33 g/mol .

  • Oxidation: Can be oxidized using potassium permanganate or chromium trioxide to introduce additional functional groups.
  • Reduction: Reduction reactions with lithium aluminum hydride can convert certain functional groups within the compound.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected amine group.

Common Reagents and Conditions

The following reagents are commonly used in reactions involving this compound:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The specific products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

The biological activity of 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid is primarily linked to its potential as a pharmaceutical agent. The compound's unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Its mechanism of action involves the interaction of the Boc-protected amine group with enzymes or receptors after deprotection under acidic conditions. The presence of the fluorine atom enhances binding affinity and stability through strong hydrogen bonds and van der Waals interactions .

Synthetic Routes

The synthesis of 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps starting from readily available precursors. Key steps often include:

  • Formation of the spirocyclic structure.
  • Introduction of the tert-butoxycarbonyl protecting group.
  • Incorporation of the fluorine atom at the appropriate position.

Industrial Production Methods

For industrial production, similar synthetic routes may be employed but on a larger scale. Techniques such as continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Purification methods like recrystallization and chromatography are also utilized to obtain high-purity products .

The applications of 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid span several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules, particularly in drug development.
  • Biology: Used as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
  • Medicine: Potential candidate for targeting specific enzymes or receptors in therapeutic applications.
  • Industry: Employed in producing specialty chemicals and advanced materials .

Studies on the interactions of 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid with various biological targets are crucial for understanding its potential therapeutic effects. These interactions typically involve binding assays that assess how well the compound interacts with specific enzymes or receptors, providing insights into its efficacy as a drug candidate.

Several compounds share structural similarities with 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid, including:

Compound NameMolecular FormulaUnique Features
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acidC8H12FNO2C_{8}H_{12}FNO_{2}Lacks the tert-butoxycarbonyl group
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateC11H20N2O2C_{11}H_{20}N_{2}O_{2}Contains diaza instead of amino groups
2-Boc-6-amino-2-azaspiro[3.3]heptaneC11H20N2O2C_{11}H_{20}N_{2}O_{2}Features an azaspiro structure

Uniqueness

The uniqueness of 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid lies in its combination of a spirocyclic framework, fluorine substitution, and protective Boc group, which collectively enhance its chemical reactivity and biological activity compared to similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

273.13763628 g/mol

Monoisotopic Mass

273.13763628 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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